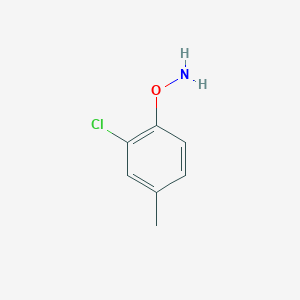

O-(2-Chloro-4-methylphenyl)hydroxylamine

Description

O-(2-Chloro-4-methylphenyl)hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl group substituted with a chlorine atom at the ortho-position and a methyl group at the para-position. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 171.5 g/mol. This compound is structurally related to other O-substituted hydroxylamines, which are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biochemical applications .

Key structural features include:

- Chloro substituent: Electron-withdrawing, influencing electronic distribution and reactivity.

- Methyl substituent: Electron-donating, enhancing steric effects and stability.

- Hydroxylamine backbone: Provides nucleophilic and redox-active properties.

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

O-(2-chloro-4-methylphenyl)hydroxylamine |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,9H2,1H3 |

InChI Key |

HGYFODUBTSOJAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)ON)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

The reaction is typically conducted in aqueous or mixed aqueous-organic solvents, with sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) serving as the base. A molar ratio of 1:1.2 (aniline to hydroxylamine) is employed to ensure complete conversion, with temperatures maintained between 0°C and 25°C to minimize side reactions such as over-oxidation or ring chlorination. The use of hydroxylamine hydrochloride (NH₂OH·HCl) as the hydroxylamine source is common, though hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) has also been reported in industrial-scale syntheses.

Table 1: Standard Reaction Parameters for Primary Synthesis

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-4-methylaniline |

| Hydroxylamine Source | NH₂OH·HCl or (NH₂OH)₂·H₂SO₄ |

| Base | NaOH, K₂CO₃ |

| Solvent | H₂O, H₂O/EtOH (3:1) |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 60–75% (reported range) |

Mechanistic Insights

The reaction proceeds via a two-step mechanism. First, deprotonation of hydroxylamine by the base generates the nucleophilic hydroxylamine anion (NH₂O⁻), which attacks the electrophilic aromatic ring at the para position relative to the methyl group. The chloro substituent at the ortho position directs electrophilic substitution, stabilizing the transition state through inductive effects. Subsequent proton transfer and elimination of chloride yield the target compound.

Alternative Pathway: Reductive Amination of 2-Chloro-4-Methylnitrobenzene

An alternative route involves the reduction of 2-chloro-4-methylnitrobenzene to the corresponding hydroxylamine derivative. This method is advantageous when the nitro precursor is readily available, bypassing the need for aniline intermediates.

Reduction Protocols

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at 40–60 psi is a common approach. Alternatively, chemoselective reducing agents such as zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) have been employed. The reduction typically halts at the hydroxylamine stage due to careful control of reaction time and temperature, preventing over-reduction to the amine.

Table 2: Reductive Amination Conditions and Outcomes

Side Reactions and Mitigation

Over-reduction to 2-chloro-4-methylaniline is a key challenge. This is mitigated by using stoichiometric amounts of reductant and terminating the reaction after hydroxylamine formation, as confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitoring.

Advanced Method: Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the synthesis of this compound, reducing reaction times from hours to minutes.

Optimization of Microwave Parameters

Microwave synthesis employs sealed vessels with controlled power settings (300–500 W) and temperatures of 80–100°C. A mixture of 2-chloro-4-methylaniline, hydroxylamine hydrochloride, and potassium carbonate in ethanol-water (1:1) undergoes irradiation for 10–15 minutes, achieving yields comparable to conventional methods (65–70%).

Table 3: Microwave vs. Conventional Synthesis Comparison

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–12 hours | 10–15 minutes |

| Temperature | 0–25°C | 80–100°C |

| Energy Input | Low | High (300–500 W) |

| Yield | 60–75% | 65–70% |

Benefits and Limitations

While microwave synthesis offers rapid kinetics, it requires specialized equipment and precise temperature control to prevent decomposition of the hydroxylamine product. Scalability remains a limitation compared to batch reactor setups.

Purification and Characterization

Post-synthetic purification is critical due to the presence of by-products such as unreacted aniline or over-reduced amines.

Chromatographic Techniques

Flash column chromatography using silica gel and eluents such as n-hexane/ethyl acetate (5:1 to 1:1) is the most reported purification method. Gradient elution ensures separation of hydroxylamine from polar impurities.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

- ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 6.85–7.25 (m, 3H, aromatic), 5.10 (s, 1H, NHOH).

- ¹³C NMR (CDCl₃): δ 21.5 (CH₃), 115.4–140.2 (aromatic carbons), 160.1 (C-NHOH).

Chemical Reactions Analysis

Types of Reactions: O-(2-Chloro-4-methylphenyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-(2-Chloro-4-methylphenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-methylphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Spectral Comparisons

The table below compares O-(2-Chloro-4-methylphenyl)hydroxylamine with hydroxylamine derivatives bearing substituents of varying electronic and steric properties:

Key Observations :

- Electronic Effects : The electron-withdrawing Cl in this compound reduces electron density on the aromatic ring compared to methoxy-substituted analogs (e.g., 4j, 4d), leading to upfield shifts in aromatic protons .

- Mass Spectrometry : The molecular ion peaks align with calculated values, confirming structural integrity across analogs .

Reactivity and Stability

- Nucleophilicity: The hydroxylamine group (-NHOH) in this compound exhibits moderate nucleophilicity, comparable to O-(4-Methoxybenzyl)hydroxylamine (4j) but lower than O-(3-Morpholinobenzyl)hydroxylamine (20j), where morpholine enhances electron donation .

- Oxidative Stability : Chloro substituents increase oxidative stability relative to methoxy analogs due to reduced electron density on the aromatic ring .

- Synthetic Utility : Unlike biphenyl derivatives (e.g., 9f), which require multi-step synthesis, this compound can be synthesized via direct reductive amination of substituted benzaldehydes .

Pharmacological and Industrial Relevance

- Pharmacological Chaperones: While O-(3-Morpholinobenzyl)hydroxylamine (20j) is studied for enzyme inhibition, this compound’s applications remain underexplored but may involve intermediates for agrochemicals or drug candidates .

- Safety Profile : Chlorinated analogs (e.g., O-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride) are classified as hazardous (GHS Category 3), suggesting similar precautions for handling this compound .

Q & A

Q. What are the optimized synthetic routes for O-(2-Chloro-4-methylphenyl)hydroxylamine, and how do reaction conditions influence yield?

The synthesis typically involves reacting 4-chloro-2-methylaniline with hydroxylamine hydrochloride under alkaline conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility and reaction efficiency.

- Temperature control : Reflux conditions (~80°C) are critical for accelerating the reaction while avoiding decomposition.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted starting materials .

Yield optimization requires stoichiometric balancing of hydroxylamine hydrochloride and base (e.g., NaOH) to neutralize HCl byproducts, which can otherwise hydrolyze the product .

Q. What analytical techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR verify the benzyl-substituted hydroxylamine structure. Key signals include the hydroxylamine proton (δ 5.2–5.8 ppm, broad) and aromatic protons (δ 6.8–7.4 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for crystallized derivatives .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 172.03) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in oxidation and substitution reactions?

The electron-withdrawing chloro and methyl groups on the phenyl ring modulate reactivity:

- Oxidation : The hydroxylamine group is oxidized to nitroso (N=O) intermediates under mild conditions (e.g., HO/acetic acid). Steric hindrance from the methyl group slows further oxidation to nitro derivatives .

- Nucleophilic Substitution : The chloro substituent activates the ring for SNAr reactions. For example, fluoride displacement in polar aprotic solvents (DMF, 100°C) yields fluorinated analogs, but competing side reactions (e.g., hydrolysis) require careful pH control .

Q. How can researchers address discrepancies in reported reaction yields for this compound derivatives?

Yield variations often arise from:

- Substituent Position : Isomeric impurities (e.g., 3-chloro vs. 4-chloro derivatives) may form during synthesis, affecting purity .

- Solvent Polarity : Non-polar solvents (e.g., toluene) reduce byproduct formation in reductive aminations but lower solubility .

- Catalytic Effects : Trace metal ions (e.g., Fe) in hydroxylamine hydrochloride can catalyze unintended oxidations. Chelating agents (EDTA) mitigate this .

Q. What strategies improve the compound’s stability in biological assays?

- Storage : Lyophilized samples stored at -20°C under inert gas (N) prevent decomposition. Aqueous solutions require buffering (pH 6–7) to avoid hydrolysis .

- Solubilization : Co-solvents (e.g., DMSO ≤1%) enhance solubility in cell culture media without cytotoxicity.

- Metabolic Stability : Structural analogs with electron-donating groups (e.g., methoxy) show improved half-lives in hepatic microsomal assays .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidases, leveraging the hydroxylamine group’s hydrogen-bonding capacity .

- QSAR Models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial biofilms .

Methodological Considerations

Q. What experimental design principles apply to studying the compound’s redox behavior?

- Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in acetonitrile/TBAP electrolyte. The hydroxylamine group exhibits reversible oxidation peaks at +0.8 V vs. Ag/AgCl .

- Controlled Atmosphere : Conduct experiments under argon to prevent O-driven side reactions.

Q. How should researchers validate spectral data when conflicting reports exist?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.